2,3-Lutidine

Overview

Description

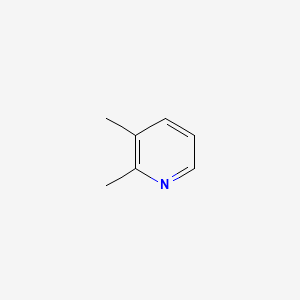

2,3-Lutidine, also known as this compound, is an organic compound with the molecular formula C₇H₉N. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the pyridine ring. This compound is a colorless liquid with a distinct, pungent odor and is used primarily as an intermediate in organic synthesis .

Preparation Methods

Vapor Phase Chlorination of 2,3-Lutidine

One of the notable preparation-related processes involving this compound is its use as a starting material in vapor phase chlorination to produce chloromethyl derivatives. This process indirectly provides insight into the handling and preparation conditions of this compound itself.

-

- This compound is vaporized together with a chlorocarbon solvent (e.g., carbon tetrachloride) and an excess of chlorine gas.

- The mixture is fed into a continuous vapor phase reactor at elevated temperatures (250–550°C, preferably 300–450°C).

- Contact times range from 5 to 120 seconds, with 10 to 30 seconds preferred.

- Chlorine to this compound mole ratios vary from 4 to 16, with 6 to 12 preferred.

- Chlorocarbon solvent to this compound weight ratios from 2 to 50 are used, with 4 to 30 preferred.

- Inert diluents such as nitrogen, argon, or helium may be added.

- The product mixture is condensed, collected, and purified by chromatographic and distillation techniques.

-

- This method is primarily used to produce 2-mono and 2,3-bis(polychloromethyl)pyridine derivatives.

- The process parameters provide important data on the thermal stability and vaporization characteristics of this compound.

- The crude product is purified by preparative thin layer chromatography and recrystallization.

| Parameter | Range | Preferred Range |

|---|---|---|

| Reaction Temperature (°C) | 250 – 550 | 300 – 450 |

| Contact Time (seconds) | 5 – 120 | 10 – 30 |

| Chlorine : this compound (mol) | 4 – 16 | 6 – 12 |

| Chlorocarbon : this compound (wt) | 2 – 50 | 4 – 30 |

Source: EP Patent EP0254052A1 (1995)

Direct Synthesis via Methylation and Alkylation

The classical synthetic approach to this compound involves methylation of pyridine rings at the 2 and 3 positions. While specific detailed procedures for this compound are less commonly published, analogous methods for methylpyridines include:

-

- Pyridine or substituted pyridines undergo alkylation using methyl iodide or other methylating agents.

- Strong bases such as sodium amide may be used to facilitate nucleophilic substitution.

- Controlled reaction conditions are required to achieve selective dimethylation at the 2 and 3 positions.

-

- Catalytic dehydrogenation of corresponding piperidine derivatives can yield methylpyridines.

- Metal catalysts like palladium or platinum at elevated temperatures and pressures are employed.

Though these methods are more commonly reported for other lutidine isomers (e.g., 2,5-lutidine), they are relevant for understanding the general synthetic strategies applicable to this compound.

Purification and Isolation Techniques

After synthesis, this compound requires purification to remove impurities and unreacted starting materials. Established purification methods include:

-

- The crude product is steam distilled from a solution acidified with approximately 1.2 equivalents of 20% sulfuric acid until about 10% of the base is carried over with non-basic impurities.

- The acidic solution is then made alkaline to liberate the free base.

Drying and Fractional Distillation:

- The base is dried over sodium hydroxide or barium oxide.

- Fractional distillation is performed to isolate pure this compound.

-

- The distilled lutidine is converted to its urea complex by stirring with urea in water at low temperature (~5°C).

- The complex is filtered and washed, then dissolved and steam distilled to remove impurities.

- Final purification is achieved by fractional crystallization and recrystallization of picrate salts.

| Purification Step | Description |

|---|---|

| Steam Distillation | Removes non-basic impurities |

| Alkalization | Liberates free base |

| Drying | Over NaOH or BaO |

| Fractional Distillation | Separates this compound based on boiling point |

| Urea Complex Formation | Enhances purity by selective complexation |

| Recrystallization | Final purification step |

Source: ChemicalBook synthesis and purification data

Research Findings and Analytical Data

-

- Gas chromatography/mass spectrometry (GC/MS) and capillary gas chromatography are used to analyze reaction products and purity.

- Proton nuclear magnetic resonance (NMR) spectroscopy confirms structural identity and purity after purification.

-

- Vapor phase chlorination studies highlight the importance of temperature control, contact time, and reactant ratios for optimal yields.

- Purification protocols emphasize the removal of chlorocarbon solvents and by-products such as hydrogen chloride.

Yields and Product Distribution:

- Vapor phase chlorination yields various chloromethyl derivatives of this compound, which can be separated and characterized.

- The crude this compound obtained from methylation or other synthetic routes typically requires multiple purification steps to achieve high purity suitable for pharmaceutical or fine chemical applications.

Summary Table of Preparation Methods

| Method | Key Conditions/Reactants | Advantages | Limitations |

|---|---|---|---|

| Vapor Phase Chlorination | This compound vapor, chlorine gas, chlorocarbon solvent, 250–550°C | Continuous process, scalable | Requires high temperature and specialized equipment |

| Alkylation of Pyridine | Pyridine, methyl iodide, strong base (e.g., NaNH2) | Direct synthesis from pyridine | Selectivity challenges, multiple steps needed |

| Catalytic Dehydrogenation | 2,3-Dimethylpiperidine, Pd or Pt catalyst, high temp | Industrial scale, high purity | Requires precursor availability and catalyst handling |

| Purification by Steam Distillation and Urea Complex | Acid-base extraction, steam distillation, fractional crystallization | High purity product | Multi-step, time-consuming |

Chemical Reactions Analysis

Types of Reactions: 2,3-Lutidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3-dimethylpyridine-N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to 2,3-dimethylpiperidine using hydrogen in the presence of a metal catalyst.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Halogenating agents, alkylating agents.

Major Products:

Oxidation: this compound-N-oxide.

Reduction: 2,3-Dimethylpiperidine.

Substitution: Various alkylated or halogenated derivatives

Scientific Research Applications

Pharmaceutical Synthesis

2,3-Lutidine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in the development of antihistamines and anti-inflammatory drugs like piroxicam. The compound enhances the efficiency of drug development processes due to its favorable chemical properties.

Case Study: Synthesis of Antihistamines

- A study highlighted the use of this compound in synthesizing a series of antihistamines. The compound facilitated the formation of key intermediates that improved yield and reaction times in the synthetic pathway .

Agrochemical Production

The agrochemical industry benefits from this compound's application in formulating effective pesticides and herbicides. It contributes to developing compounds that enhance crop yields and protect plants from pests.

Data Table: Agrochemical Applications

| Agrochemical Type | Example Compound | Role of this compound |

|---|---|---|

| Herbicides | Glyphosate | Intermediate synthesis |

| Pesticides | Chlorpyrifos | Solvent and stabilizer |

Solvent Applications

In organic chemistry, this compound serves as a solvent for various reactions. Its polarity makes it suitable for facilitating chemical transformations, particularly in reactions involving transition metals.

Example: Catalytic Reactions

- Research indicates that this compound is employed in catalytic studies where it acts as a solvent to dissolve reactants and stabilize intermediates during metal-catalyzed reactions .

Research in Catalysis

The compound is extensively studied for its catalytic properties. It aids researchers in exploring new catalytic pathways and improving reaction efficiencies.

Case Study: Transition Metal Catalysis

- A systematic study demonstrated that this compound enhances the reactivity of transition metal complexes in oxidation reactions, leading to higher selectivity and yield .

Material Science

This compound finds applications in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhancing material performance.

Data Table: Material Science Applications

| Material Type | Application | Role of this compound |

|---|---|---|

| Polymers | Coatings | Enhancer for adhesion |

| Composites | Structural materials | Reinforcement agent |

Mechanism of Action

The mechanism of action of 2,3-dimethylpyridine varies depending on its application. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons on the nitrogen atom to form complexes with metal ions. In organic synthesis, it can act as a base, abstracting protons from acidic substrates to facilitate various reactions .

Comparison with Similar Compounds

2,3-Lutidine is part of the lutidine family, which includes other dimethylpyridine isomers:

- 2,4-Dimethylpyridine

- 2,5-Dimethylpyridine

- 2,6-Dimethylpyridine

- 3,4-Dimethylpyridine

- 3,5-Dimethylpyridine

Compared to its isomers, 2,3-dimethylpyridine has unique reactivity due to the position of its methyl groups, which can influence its steric and electronic properties .

Biological Activity

2,3-Lutidine, a member of the pyridine family, is a nitrogen-containing heterocyclic compound with significant biological activities. This article explores its pharmacological properties, toxicity, and potential therapeutic applications based on diverse scientific literature.

- Chemical Formula : C7H9N

- Molecular Weight : 109.15 g/mol

- Structure : this compound is a dimethylpyridine with methyl groups at the 2 and 3 positions of the pyridine ring.

Anti-Inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties. A study assessed its effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that this compound significantly inhibited NO production, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains. For instance, it showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential use in developing antimicrobial agents .

Toxicity Profile

While this compound exhibits beneficial biological activities, it is also associated with toxicity. It is classified as a skin and eye irritant and can be harmful if ingested or inhaled. The compound's safety profile should be carefully considered in any therapeutic application .

Study on Inflammation

A recent study investigated the anti-inflammatory mechanisms of this compound. The researchers found that treatment with this compound reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways effectively .

Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, a series of experiments were conducted to determine the minimum inhibitory concentration (MIC) of this compound against various pathogens. The results are summarized in Table 1 below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table highlights the varying degrees of sensitivity among different bacterial strains to this compound.

Q & A

Q. Basic: What are the key physicochemical properties of 2,3-Lutidine critical for experimental design?

Answer:

this compound (C₇H₉N) is a pyridine derivative with a molecular weight of 107.15 g/mol. Key properties include:

- Boiling point : 162–163°C (lit.), crucial for distillation/purification .

- Melting point : -15°C (lit.), requiring low-temperature storage for stability .

- Density : 0.945 g/mL at 25°C, influencing solvent layering in biphasic reactions .

- Solubility : Miscible with methanol, THF, and DMF but limited in water (1.896E+00 mol/L at 2.52°C), impacting solvent selection for homogeneous reactions .

- Refractive index : n²⁰/D = 1.508, useful for purity verification via refractometry .

Methodological Tip : Use gas chromatography (GC) or NMR to confirm purity (≥98%) and detect impurities .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

this compound is flammable (Flash Point: 50°C) and toxic (Acute Tox. 4 Oral, Skin Irrit. 2). Key precautions:

- PPE : Safety goggles, nitrile gloves, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3; respiratory hazard) .

- Storage : Keep in flammable storage cabinets at 10–30°C, away from oxidizers .

Methodological Tip : Regularly monitor airborne concentrations using OSHA-compliant detectors .

Q. Advanced: How does solvent polarity influence this compound’s coordination behavior in transition metal complexes?

Answer:

The nitrogen atom in this compound acts as a Lewis base, coordinating to metals like Zn(II) or Fe(II). Solvent polarity affects ligand displacement kinetics:

- Polar aprotic solvents (e.g., DMF): Enhance coordination due to low nucleophilic competition.

- Non-polar solvents (e.g., hexane): Favor stronger metal-ligand bonds by reducing solvent interference.

Example : In Zn(OAc)₂·2H₂O reactions, this compound forms distinct complexes compared to 2,4- or 3,5-lutidine isomers, with solvent choice dictating nuclearity and acetate coordination modes .

Methodological Tip : Use UV-Vis spectroscopy and X-ray crystallography to characterize coordination geometry and solvent effects .

Q. Advanced: How should researchers resolve discrepancies in reported thermodynamic data (e.g., solubility, boiling points)?

Answer:

Discrepancies arise from measurement techniques (e.g., dynamic vs. static boiling point methods) or sample purity. Strategies include:

- Replicate experiments : Use primary standard-grade this compound (≥99%) to minimize impurity effects .

- Cross-reference datasets : Compare NIST-subscribed data (e.g., molecular weight: 107.1531) with peer-reviewed studies .

- Validate solubility : Perform gravimetric analysis in controlled temperatures (e.g., 2.52°C vs. 25°C) to align with literature .

Q. Advanced: What synthetic routes optimize this compound’s yield in heterocyclic compound synthesis?

Answer:

High-yield routes include:

- Chichibabin reaction : Condensation of acetaldehyde and ammonia under acidic conditions, yielding this compound via cyclization .

- Catalytic methylation : Methylate pyridine derivatives using methanol and solid acid catalysts (e.g., H-ZSM-5), achieving ~75% selectivity .

Methodological Tip : Monitor reaction progress via GC-MS and optimize methylating agent stoichiometry to suppress byproducts like 2,4-lutidine .

Q. Basic: How can researchers verify the purity of this compound post-synthesis?

Answer:

- Chromatography : GC with FID detection (retention time ~8.2 min) or HPLC (C18 column, acetonitrile/water mobile phase) .

- Spectroscopy : Compare ¹H NMR peaks (δ 2.25 ppm for methyl groups; δ 8.3–8.5 ppm for pyridine protons) with reference data .

Methodological Tip : Use Karl Fischer titration to quantify residual water (<0.1%) in hygroscopic samples .

Q. Advanced: Why does this compound exhibit unique regioselectivity in nitration reactions?

Answer:

The methyl groups at C2 and C3 sterically hinder electrophilic attack at adjacent positions, directing nitration to C5. Experimental evidence shows:

- Nitration with HNO₃/H₂SO₄ : Yields 5-nitro-2,3-lutidine as the major product (>80%) .

- Computational modeling : DFT studies confirm lower activation energy for C5 due to reduced steric hindrance .

Methodological Tip : Use LC-MS to identify nitration byproducts and optimize reaction time/temperature for selectivity .

Q. Advanced: How do temperature and pH affect this compound’s stability in aqueous solutions?

Answer:

- pH dependence : Protonation of the nitrogen atom occurs below pH 4, increasing water solubility but reducing nucleophilicity.

- Thermal degradation : Above 100°C, this compound decomposes to form pyridinium salts and methylamines .

Methodological Tip : Conduct accelerated stability studies (40–80°C, pH 3–9) and analyze degradation products via FTIR .

Properties

IUPAC Name |

2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYNZHMRTTWQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060395 | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-61-9, 27175-64-0 | |

| Record name | 2,3-Lutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.